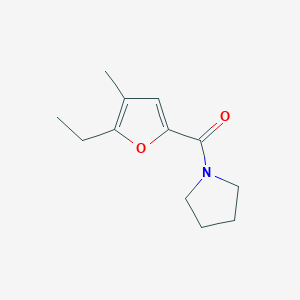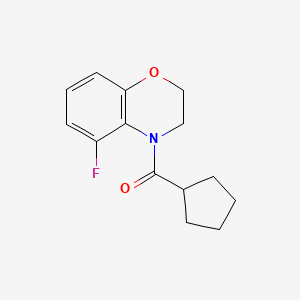
N-(1-adamantyl)-3-(1H-indol-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-adamantyl)-3-(1H-indol-3-yl)propanamide is a synthetic compound that combines the structural features of adamantane and indole. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while indole is a heterocyclic compound with significant biological activity. The combination of these two moieties in a single molecule offers unique chemical and biological properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)-3-(1H-indol-3-yl)propanamide typically involves the following steps:
Formation of the Adamantyl Intermediate: Adamantane is first functionalized to introduce a reactive group, such as a halide or hydroxyl group.
Indole Derivatization: Indole is modified to introduce a propanamide side chain, often through alkylation or acylation reactions.
Coupling Reaction: The adamantyl intermediate is then coupled with the indole derivative under specific reaction conditions, such as the use of a base or catalyst, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantyl)-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the amide or indole moieties, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reagents like bromine (Br2) or chlorinating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-(1-adamantyl)-3-(1H-indol-3-yl)propanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases where indole derivatives have shown efficacy.
Industry: The compound’s stability and unique properties make it useful in materials science and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of N-(1-adamantyl)-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various biological receptors, enzymes, and proteins, modulating their activity. The adamantyl group contributes to the compound’s stability and enhances its binding affinity to targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1-adamantyl)-3-(1H-indol-3-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-(1-adamantyl)-3-(1H-indol-3-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
1-Adamantyl-3-(1H-indol-3-yl)propane: Lacks the amide group, resulting in different chemical and biological properties.
Uniqueness
N-(1-adamantyl)-3-(1H-indol-3-yl)propanamide is unique due to the specific combination of the adamantyl and indole moieties, which confer distinct chemical stability and biological activity. The propanamide side chain also influences its solubility and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(1-adamantyl)-3-(1H-indol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c24-20(6-5-17-13-22-19-4-2-1-3-18(17)19)23-21-10-14-7-15(11-21)9-16(8-14)12-21/h1-4,13-16,22H,5-12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMWXWBFMPWXBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CCC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(3-Fluorophenyl)oxan-4-yl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B7615962.png)
![Cyclopent-3-en-1-yl-(6-phenyl-7-azabicyclo[4.2.0]octan-7-yl)methanone](/img/structure/B7615967.png)
![N-cyclopentyl-2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B7615973.png)
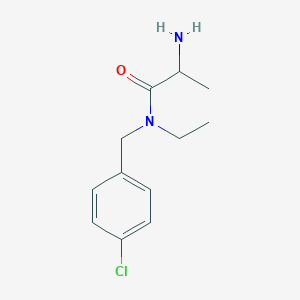
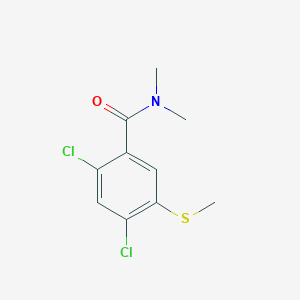
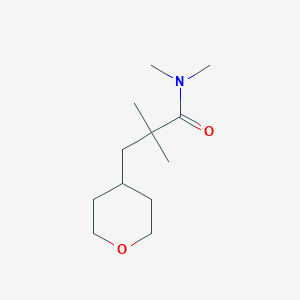

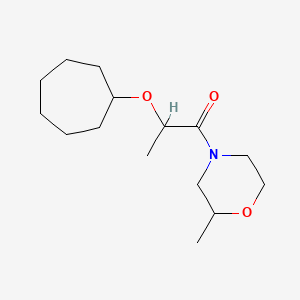


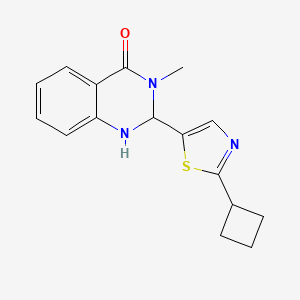
![3-[(1-Methylimidazol-2-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B7616045.png)
